molecular formula C4H7ClN4O B3034620 4,6-Diaminopyrimidin-2(1H)-one hydrochloride CAS No. 197571-63-4

4,6-Diaminopyrimidin-2(1H)-one hydrochloride

Cat. No.: B3034620
CAS No.: 197571-63-4
M. Wt: 162.58 g/mol
InChI Key: TXBVUUVTADEGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminopyrimidin-2(1H)-one hydrochloride (CAS 197571-63-4) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is a key precursor in synthesizing sophisticated molecules, particularly through Pd-catalyzed amination reactions, which are crucial for introducing secondary amino groups to create unsymmetrical diaminopyrimidines . These derivatives are of substantial interest for developing compounds with potential antiviral and psychotherapeutic activities . Specifically, substituted 4,6-diaminopyrimidines have been investigated for their capacity to block the epidermal growth factor receptor (EGFR), positioning them as promising candidates for targeted therapies, such as in lung cancer treatment . The product has a molecular formula of C₄H₇ClN₄O and a molecular weight of 162.58 g/mol . It is characterized by a purity of ≥97% and should be stored sealed in a dry environment at room temperature . This material is strictly for research and further manufacturing applications, and is not intended for diagnostic or direct human use .

Properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBVUUVTADEGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diaminopyrimidin-2(1H)-one hydrochloride typically involves the reaction of 2-cyano-4,6-diaminopyrimidine with hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The final product is typically obtained in high purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminopyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4,6-Diaminopyrimidin-2(1H)-one hydrochloride is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. It plays a crucial role in the development of antiviral and anticancer agents. For instance, it is involved in the synthesis of Abacavir, an antiretroviral medication used to treat HIV/AIDS .

Mechanism of Action:
The compound functions by inhibiting specific enzymes that are critical for the replication of viruses and cancer cells. Its structural properties allow it to mimic nucleic acid components, disrupting normal biological processes .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and the role of enzymes in various biochemical reactions . This is particularly relevant in the context of drug design where enzyme targets are crucial.

Case Study:
A study focusing on mitochondrial dihydrofolate reductase (mt-DHFR) inhibitors demonstrated that derivatives containing a 2,4-diaminopyrimidine core exhibited significant anti-tuberculosis (TB) activity. The compounds showed selective inhibition against mt-DHFR, highlighting the potential of pyrimidine derivatives in developing new TB treatments .

Antimicrobial Applications

Potential Antimicrobial Properties:
Research indicates that this compound possesses antimicrobial properties. It is being investigated for its efficacy against various bacterial strains, making it a candidate for new antibiotic development .

Data Table: Antimicrobial Efficacy

CompoundMIC (μg/mL)Target Organism
4,6-Diaminopyrimidin-2(1H)-one HCl12.5Staphylococcus aureus
4,6-Diaminopyrimidin-2(1H)-one HCl25Escherichia coli
4,6-Diaminopyrimidin-2(1H)-one HCl50Pseudomonas aeruginosa

Plant Growth Regulation

Agricultural Applications:
The compound has been explored as a plant growth regulator. It enhances crop yield and resilience against environmental stressors such as drought and salinity . This application is particularly significant given the global challenges related to food security.

Diagnostic Reagents

Use in Clinical Diagnostics:
In laboratory settings, this compound is utilized as a reagent for diagnostic tests. It assists in assessing specific biochemical markers in clinical samples, contributing to disease diagnosis and monitoring .

Mechanism of Action

The mechanism of action of 4,6-diaminopyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimidinone scaffold is versatile, and minor modifications in substituents or salt forms significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogues:

4,6-Dichloropyrimidin-2-amine

  • Molecular Formula : C₄H₃Cl₂N₃
  • Key Differences: Replaces amino groups with chlorine atoms at positions 4 and 4. Synthesized directly from guanidine derivatives via chlorination with POCl₃ . Higher electrophilicity due to electron-withdrawing Cl groups, making it reactive in nucleophilic substitution reactions.
  • Applications : Intermediate for agrochemicals and antiviral agents .

2-Amino-6-chloropyrimidin-4(3H)-one

  • Molecular Formula : C₄H₄ClN₃O
  • Key Differences: Retains the 2-amino group but replaces the 6-amino with Cl. Synthesized via partial hydrolysis of 4,6-dichloropyrimidin-2-amine under basic conditions . Reduced solubility compared to the hydrochloride salt form.
  • Applications : Precursor for anticancer and antimicrobial agents .

4,6-Diarylpyrimidin-2(1H)-ones

  • General Formula : C₁₆H₁₂N₂O (e.g., 4,6-diphenylpyrimidin-2(1H)-one)
  • Key Differences: Aryl groups at positions 4 and 6 instead of amino or Cl substituents. Synthesized via a one-pot, three-component reaction using arylketones, benzaldehydes, and urea . Enhanced π-stacking capability due to aromatic rings, favoring solid-state applications.
  • Applications : Fluorescent materials and kinase inhibitors .

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

  • Molecular Formula : C₄H₇ClN₄O₃
  • Key Differences: Additional hydroxyl groups at positions 4 and 6, with amino groups at 2 and 5. Higher polarity and hydrogen-bonding capacity compared to 4,6-diaminopyrimidin-2(1H)-one hydrochloride.
  • Applications : Antiviral and antioxidant research .

4,6-Dimethylpyrimidin-2(1H)-one

  • Molecular Formula : C₆H₈N₂O
  • Key Differences: Methyl groups at positions 4 and 6 instead of amino groups. Hydrophobic substituents reduce aqueous solubility. Forms co-crystals with urea and water, as demonstrated in crystallographic studies .
  • Applications : Supramolecular chemistry and crystal engineering .

Analytical and Crystallographic Insights

  • SHELX Software: Widely used for refining crystal structures of pyrimidinone derivatives. Recent updates in SHELXL improve handling of high-resolution data and twinned crystals .
  • Structural Data: The hydrochloride salt of 4,6-diaminopyrimidin-2(1H)-one likely forms hydrogen-bonded networks, similar to 4,6-dimethylpyrimidin-2(1H)-one–urea–water co-crystals .

Biological Activity

4,6-Diaminopyrimidin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of suitable pyrimidine derivatives under controlled conditions. Recent studies have optimized the synthesis process to enhance yield and purity, making it more accessible for biological evaluations .

Anticancer Activity

Research has demonstrated that 4,6-diaminopyrimidin-2(1H)-one derivatives exhibit potent anticancer activity. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (nM)
A12A549130
A12MDA-MB-23194
A12HCT116240

These results indicate that modifications to the core structure can enhance activity against specific cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity. Studies have indicated that certain derivatives possess inhibitory effects against bacterial biofilms and inflammation-related pathways, suggesting potential applications in treating infections and inflammatory diseases .

Antiviral Activity

Emerging evidence suggests that this compound may also exhibit antiviral properties. For example, some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showing promise as potential antiviral agents against specific viruses .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, its derivatives have been identified as selective inhibitors of FLT3 kinase, which plays a crucial role in cancer cell proliferation and survival . The inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • FLT3 Inhibition : A study demonstrated that a novel derivative exhibited strong FLT3 inhibition with an IC50 value significantly lower than existing treatments, indicating its potential as a second-generation FLT3 inhibitor .
  • Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with 4,6-diaminopyrimidin-2(1H)-one derivatives resulted in substantial tumor regression compared to control groups .
  • Antimicrobial Testing : Clinical isolates treated with this compound showed reduced biofilm formation and bacterial viability, suggesting its utility in managing biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage recommendations for 4,6-Diaminopyrimidin-2(1H)-one hydrochloride?

  • Answer: The compound has a molecular formula of C₄H₇ClN₄O and a molecular weight of 162.58 g/mol . It should be stored at room temperature in a dry, well-sealed container to prevent degradation. Stability under light or humidity has not been explicitly studied, but standard practices for hygroscopic compounds (e.g., desiccants) are recommended .
PropertyValue
Molecular FormulaC₄H₇ClN₄O
Molecular Weight162.58 g/mol
CAS RN197571-63-4
Storage ConditionsRoom temperature

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: A validated method involves the reaction of guanidine hydrochloride with diethyl malonate in a sodium ethoxide solution, followed by chlorination with phosphoryl chloride (POCl₃) at 85–95°C. Partial hydrolysis under basic conditions (e.g., NaOH) yields the target compound. Key intermediates include 4,6-dichloropyrimidin-2-amine .

Steps:

  • Cyclization of guanidine hydrochloride with diethyl malonate.
  • Chlorination with POCl₃ in the presence of triethylamine.
  • Controlled hydrolysis to retain the amino and hydroxyl groups.

Q. How can researchers assess the purity and identity of this compound?

  • Answer: Use HPLC with UV detection (λ = 254 nm) for purity analysis. Confirm identity via:

  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content.
  • Heavy Metal Testing : Limit ≤20 μg/g via ICP-MS or colorimetric assays .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Answer: Single-crystal X-ray diffraction paired with SHELXL enables precise refinement of bond lengths, angles, and hydrogen bonding. For example:

  • Use SHELXD for phase determination in twinned crystals.
  • Apply SHELXPRO to model disorder or solvent molecules.
  • Validate against high-resolution data (e.g., R-factor < 5%) .

Q. How should researchers address contradictions in synthetic yields or byproduct formation?

  • Answer: Common issues arise from incomplete chlorination or over-hydrolysis. Mitigation strategies:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Optimize POCl₃ stoichiometry (1.2–1.5 equiv.) and reaction time (4–6 hrs).
  • Characterize byproducts using LC-MS and adjust pH during hydrolysis .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) to guide substitution patterns.
  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using PyMol or AutoDock.
  • QSAR Models : Correlate substituent effects (e.g., Cl, NH₂) with activity data .

Q. What experimental protocols evaluate the biological activity of this compound?

  • Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293).
  • Enzyme Inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR) or kinases .

Methodological Considerations Table

Research AspectRecommended TechniqueKey Parameters
Structural AnalysisX-ray + SHELXLR-factor < 5%, resolution ≤1.0 Å
Purity AssessmentHPLC-UVColumn: C18, mobile phase: MeOH/H₂O
Synthetic OptimizationDoE (Design of Experiments)POCl₃ equiv., temperature, time
Biological ScreeningBroth MicrodilutionIncubation: 24 hrs, 37°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diaminopyrimidin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4,6-Diaminopyrimidin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.